molecular formula C9H8NNaO3 B13732367 Sodium 2-(acetylamino)benzoate CAS No. 2870-60-2

Sodium 2-(acetylamino)benzoate

Cat. No.: B13732367
CAS No.: 2870-60-2
M. Wt: 201.15 g/mol
InChI Key: APMVQZYXLHWCLT-UHFFFAOYSA-M
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Description

Sodium 2-(acetylamino)benzoate, also known as sodium acetamidobenzoate, is a chemical compound with the molecular formula C9H8NNaO3. It is a sodium salt derivative of 2-(acetylamino)benzoic acid. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-(acetylamino)benzoate typically involves the acetylation of anthranilic acid followed by neutralization with sodium hydroxide. The reaction can be summarized as follows:

    Acetylation: Anthranilic acid reacts with acetic anhydride to form 2-(acetylamino)benzoic acid.

    Neutralization: The resulting 2-(acetylamino)benzoic acid is then neutralized with sodium hydroxide to produce this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves controlled reaction conditions to ensure high yield and purity. The use of efficient mixing and temperature control systems is crucial to optimize the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Sodium 2-(acetylamino)benzoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetylamino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Sodium 2-(acetylamino)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium 2-(acetylamino)benzoate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Sodium 2-(acetylamino)benzoate can be compared with other similar compounds, such as:

    Benzocaine: A local anesthetic with a similar structure but different functional groups.

    Procaine: Another local anesthetic with a similar mechanism of action.

    Tetracaine: A more potent local anesthetic with a longer duration of action.

Uniqueness: this compound is unique due to its specific acetylamino group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry.

Properties

CAS No.

2870-60-2

Molecular Formula

C9H8NNaO3

Molecular Weight

201.15 g/mol

IUPAC Name

sodium;2-acetamidobenzoate

InChI

InChI=1S/C9H9NO3.Na/c1-6(11)10-8-5-3-2-4-7(8)9(12)13;/h2-5H,1H3,(H,10,11)(H,12,13);/q;+1/p-1

InChI Key

APMVQZYXLHWCLT-UHFFFAOYSA-M

Canonical SMILES

CC(=O)NC1=CC=CC=C1C(=O)[O-].[Na+]

Related CAS

89-52-1 (Parent)

Origin of Product

United States

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